Rel-tert-butyl((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)carbamatehydrochloride
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Overview
Description
Rel-tert-butyl((1R,5S,6r)-3-azabicyclo[310]hexan-6-yl)carbamatehydrochloride is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-tert-butyl((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)carbamatehydrochloride typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a bicyclic precursor under controlled conditions. The reaction is often carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Cold-chain transportation is sometimes required to maintain the integrity of the compound during storage and distribution .
Chemical Reactions Analysis
Types of Reactions
Rel-tert-butyl((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)carbamatehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as Dess-Martin periodinane or Jones reagent.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions are usually carried out under controlled conditions to ensure the desired product formation. For example, oxidation reactions may require anhydrous conditions and low temperatures, while reduction reactions might be performed at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Rel-tert-butyl((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)carbamatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a reagent in various organic transformations.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of rel-tert-butyl((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)carbamatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Rel-tert-butyl((1R,5S,6r)-3-hydroxybicyclo[3.1.0]hexan-6-yl)carbamate
- Rel-(1R,5S,6r)-tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate
Uniqueness
Rel-tert-butyl((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)carbamatehydrochloride is unique due to its specific bicyclic structure and the presence of both carbamate and hydrochloride functional groups. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C10H19ClN2O2 |
---|---|
Molecular Weight |
234.72 g/mol |
IUPAC Name |
tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-8-6-4-11-5-7(6)8;/h6-8,11H,4-5H2,1-3H3,(H,12,13);1H/t6-,7+,8?; |
InChI Key |
IFRQZAIOWPIKAN-PAFGHYSMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1[C@H]2[C@@H]1CNC2.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2C1CNC2.Cl |
Origin of Product |
United States |
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